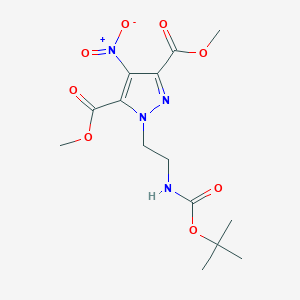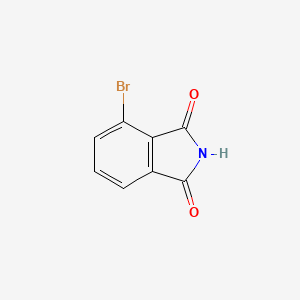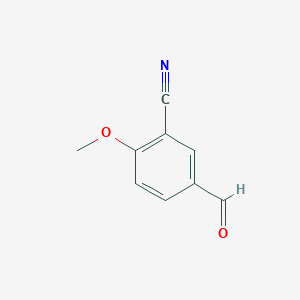
6-((tert-Butoxycarbonyl)amino)picolinic acid
Übersicht
Beschreibung
6-((tert-Butoxycarbonyl)amino)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylate. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the sixth position of the picolinic acid structure. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)picolinic acid typically involves the protection of the amino group in 6-aminopicolinic acid. The process can be summarized as follows:
Starting Material: 6-aminopicolinic acid.
Protecting Group Introduction: The amino group is protected by reacting 6-aminopicolinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory-scale synthesis. The process may be optimized for higher yields and purity, and may involve continuous flow reactors or other advanced techniques to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
6-((tert-Butoxycarbonyl)amino)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.
Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, typically at room temperature.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various derivatives of this compound can be formed.
Deprotection Reactions: The major product is 6-aminopicolinic acid after the removal of the Boc group.
Wissenschaftliche Forschungsanwendungen
6-((tert-Butoxycarbonyl)amino)picolinic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of fine chemicals and as a precursor for various functional materials.
Wirkmechanismus
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)picolinic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including enzyme catalysis and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminopicolinic Acid: The parent compound without the Boc protecting group.
6-Hydroxypicolinic Acid: A derivative with a hydroxyl group at the sixth position.
2,6-Diaminopyridine: A compound with amino groups at both the second and sixth positions.
Uniqueness
6-((tert-Butoxycarbonyl)amino)picolinic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.
Eigenschaften
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-6-4-5-7(12-8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGCSXRLPFHKIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627840 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
258497-21-1 | |
| Record name | 6-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1344267.png)





![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)




